1,11-Undecanedithiol

Catalog No.
S1912180
CAS No.
63476-06-2
M.F
C11H24S2
M. Wt
220.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,11-Undecanedithiol

CAS Number

63476-06-2

Product Name

1,11-Undecanedithiol

IUPAC Name

undecane-1,11-dithiol

Molecular Formula

C11H24S2

Molecular Weight

220.4 g/mol

InChI

InChI=1S/C11H24S2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2

InChI Key

ODMTYGIDMVZUER-UHFFFAOYSA-N

SMILES

C(CCCCCS)CCCCCS

Canonical SMILES

C(CCCCCS)CCCCCS

Self-Assembly & Contact Printing

1,11-Undecanedithiol is used in the field of Self-Assembly & Contact Printing .

Application: It is used in the synthesis of well-defined nanomaterials, which enables control over their unique optical, electronic, and chemical properties .

Results or Outcomes: The results of this application are the creation of nanomaterials with unique properties that have stimulated tremendous interest across a wide range of disciplines .

Liquid Crystal Elastomers

1,11-Undecanedithiol is used in the field of Liquid Crystal Elastomers (LCEs) .

Application: In this field, 1,11-Undecanedithiol is used to modulate the mesophase from nematic to smectic, tailor the nematic to isotropic transition temperature between 90 and 140 1C, and increase the average work capacity from 128 to 262 kJ m 3 .

Method of Application: The method involves increasing the length of dithiol alkyl spacers containing two to eleven carbons along the spacer backbone (C2 to C11) .

Results or Outcomes: The results include impressive actuation stroke of 700%. Upon heating from room temperature, these samples transition into the nematic and later, the isotropic phase .

Quantum Dots

1,11-Undecanedithiol is used in the field of Quantum Dots .

Application: It is used in the synthesis of thiol functionalized CdSe/ZnS (Core/Shell) Quantum Dots .

Method of Application: The method involves ligand exchange with various thiol molecules including 1,11-Undecanedithiol . After the thiol functionalization, the CdSe/ZnS QDs exhibited significantly enhanced photoluminescent (PL) efficiency and storage stability .

Results or Outcomes: The results include the creation of quantum dots with enhanced photoluminescent efficiency and storage stability .

Synthesis of Nanomaterials

1,11-Undecanedithiol is used in the field of Nanomaterials Synthesis .

1,11-Undecanedithiol is a linear aliphatic compound with the molecular formula C11H22S2\text{C}_{11}\text{H}_{22}\text{S}_2. It consists of an eleven-carbon chain with two thiol (-SH) groups located at the terminal ends. This compound is a member of the dithiol class, characterized by its potential for forming disulfide bonds, which can significantly influence its chemical reactivity and biological interactions. The presence of two thiol groups allows for various applications in organic synthesis and materials science, particularly in the formation of self-assembled monolayers on surfaces.

  • Oxidation: The thiol groups can be oxidized to form disulfides. This reaction is commonly facilitated by oxidizing agents such as hydrogen peroxide or iodine.
  • Reduction: Conversely, disulfides formed from 1,11-undecanedithiol can be reduced back to thiols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The thiol groups can also partake in nucleophilic substitution reactions with alkyl halides, leading to the formation of thioethers.

These reactions are significant for creating more complex molecules and materials.

The synthesis of 1,11-undecanedithiol typically involves straightforward methods:

  • From 1-Bromo-1-undecane: A common synthetic route includes the reaction of 1-bromo-1-undecane with sodium sulfide or thiourea in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This method allows for the introduction of thiol groups at both ends of the alkyl chain.
  • Direct Thiolation: Another method involves the direct thiolation of undecane using hydrogen sulfide gas in the presence of a catalyst under high pressure, yielding the dithiol product.

These methods are generally efficient and yield high-purity products suitable for further applications.

1,11-Undecanedithiol has diverse applications in several fields:

  • Materials Science: It is used to create self-assembled monolayers on gold and other substrates, which are crucial for sensor technology and surface modification.
  • Bioconjugation: The compound serves as a linker in bioconjugation processes due to its ability to form stable disulfide bonds with proteins or other biomolecules.
  • Nanotechnology: It is employed in the fabrication of nanostructured materials and devices, particularly in electronics and biosensing applications.

Studies on the interactions of 1,11-undecanedithiol with various substrates have shown that it can form stable self-assembled monolayers. These monolayers exhibit unique properties that depend on the molecular arrangement and density on the substrate surface. Additionally, research into its redox behavior indicates that it can influence charge transfer processes at interfaces, making it valuable for electrochemical applications.

To better understand the uniqueness of 1,11-undecanedithiol, it can be compared to other similar compounds:

Compound NameMolecular FormulaKey Features
1-UndecanethiolC11H24S\text{C}_{11}\text{H}_{24}\text{S}Contains one thiol group; simpler structure.
1,10-DecanedithiolC10H22S2\text{C}_{10}\text{H}_{22}\text{S}_2Shorter carbon chain; similar dithiol properties.
1,12-DodecanedithiolC12H26S2\text{C}_{12}\text{H}_{26}\text{S}_2Longer carbon chain; increased hydrophobicity.
1,8-OctanedithiolC8H18S2\text{C}_{8}\text{H}_{18}\text{S}_2Shorter chain; used in different surface chemistry applications.

Uniqueness: The primary distinction of 1,11-undecanedithiol lies in its specific chain length and terminal functional groups. This configuration allows it to form stable self-assembled monolayers that exhibit distinct electrochemical properties compared to shorter or longer dithiols. Its dual thiol functionality also enhances its reactivity and utility in bioconjugation strategies.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Undecane-1,11-dithiol

Dates

Modify: 2024-04-15

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